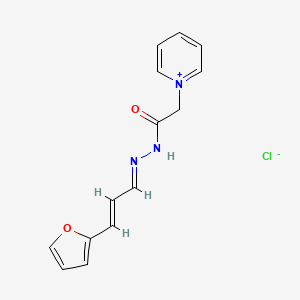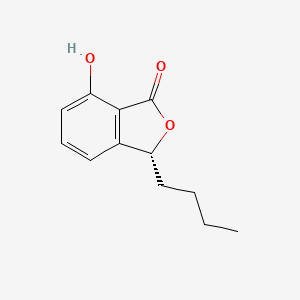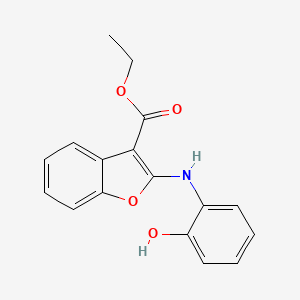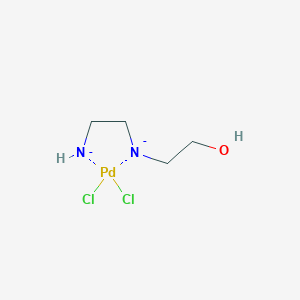
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid typically involves the cyclodehydration of β-hydroxy amides. One common method includes the use of reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor® to effect the cyclisation of β-hydroxy amides to oxazolines, followed by oxidation to oxazoles using manganese dioxide .
Industrial Production Methods
In industrial settings, the synthesis can be scaled up using flow chemistry techniques. This involves the continuous flow of reactants through a packed reactor containing manganese dioxide, which facilitates the oxidation of oxazolines to oxazoles under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: Conversion of oxazolines to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of oxazole derivatives to corresponding amines using reducing agents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions on the oxazole ring, often facilitated by catalysts like palladium.
Common Reagents and Conditions
Oxidation: Manganese dioxide, room temperature.
Reduction: Lithium aluminum hydride, anhydrous conditions.
Substitution: Palladium catalysts, elevated temperatures.
Major Products
Oxidation: Formation of oxazole derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted oxazole compounds.
Aplicaciones Científicas De Investigación
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for the development of antimicrobial and anticancer agents.
Materials Science: Incorporated into polymers to enhance their thermal and mechanical properties.
Biological Studies: Investigated for its potential to inhibit biofilm formation in pathogenic bacteria.
Mecanismo De Acción
The mechanism of action of 5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of bacterial cell walls or interfere with essential enzymes. The exact pathways and targets can vary depending on the specific biological context .
Comparación Con Compuestos Similares
Similar Compounds
Macrooxazole D: Methyl 2-(4-hydroxybenzyl)-5-(oxiran-2-yl)-oxazole-4-carboxylate.
Aleglitazar: An antidiabetic oxazole derivative.
Ditazole: A platelet aggregation inhibitor.
Uniqueness
5-Methyl-2-(1-methylcyclohex-3-en-1-yl)oxazole-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form stable bioactive compounds makes it a valuable scaffold in drug development and materials science.
Propiedades
Número CAS |
89724-36-7 |
|---|---|
Fórmula molecular |
C12H15NO3 |
Peso molecular |
221.25 g/mol |
Nombre IUPAC |
5-methyl-2-(1-methylcyclohex-3-en-1-yl)-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C12H15NO3/c1-8-9(10(14)15)13-11(16-8)12(2)6-4-3-5-7-12/h3-4H,5-7H2,1-2H3,(H,14,15) |
Clave InChI |
WQFDOJFIUMZDFB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(O1)C2(CCC=CC2)C)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



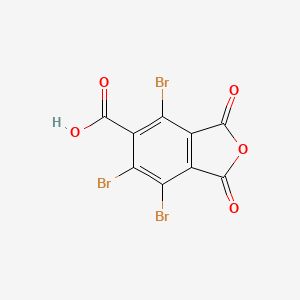
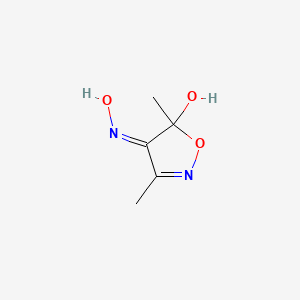
![(6-Fluoro-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12891667.png)
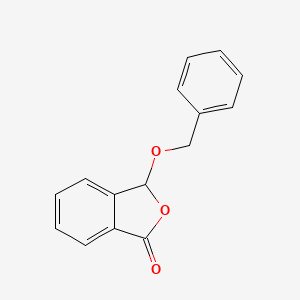
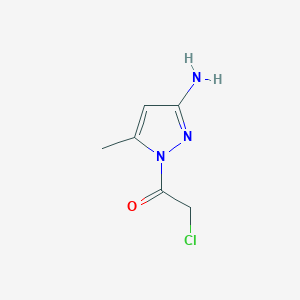
![1-[2,4-Dimethyl-5-(piperidin-1-yl)-4,5-dihydrofuran-3-yl]ethan-1-one](/img/structure/B12891689.png)
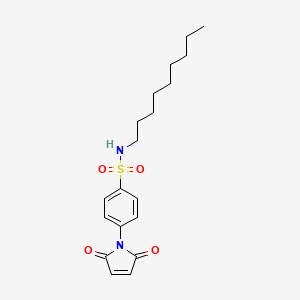
![2,6-Dimethoxy-N-[3-(3-methylheptan-3-yl)-1,2-oxazol-5-yl]benzamide](/img/structure/B12891698.png)
